molecular formula C16H40BN B1198105 Tetrabutylammonium borohydride CAS No. 33725-74-5

Tetrabutylammonium borohydride

Cat. No. B1198105
CAS RN: 33725-74-5
M. Wt: 257.3 g/mol
InChI Key: GMBOFJFPOCGSOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

TBAB is synthesized through the exchange reaction of tetrabutylammonium bromide with excess sodium borohydride in ether, isopropyl alcohol, or benzene medium (Titov et al., 1971). Additionally, TBAB can form complexes with other hydrides, such as aluminum borohydride, to produce compounds like tetrabutylammonium borohydride aluminate.

Molecular Structure Analysis

The molecular structure of TBAB and its derivatives has been investigated, revealing that both TBAB and its complex with yttrium borohydride (TBAYB) crystallize in monoclinic unit cells. These compounds are characterized by the presence of the tetrabutylammonium cation in a homoleptic environment of BH4- ligands, leading to low densities and loose packing of the solids (Wegner et al., 2012).

Chemical Reactions and Properties

TBAB participates in various chemical reactions, including the reduction of aldehydes and ketones, showcasing its utility as a reducing agent. Its selectivity and advantages over other reducing agents have been highlighted in the reduction processes (Raber et al., 1982). Furthermore, TBAB's interaction with nitrogen-containing heteroaromatic bases through electron transfer processes has been studied, indicating its role in generating radical anions under specific conditions (Lucarini & Pedulli, 1995).

Physical Properties Analysis

The physical properties of TBAB, such as solubility in nonpolar solvents and melting points, vary with the length of the hydrocarbon chain in its structure. This variation influences its application in different chemical processes. The solubility increases, and the melting point decreases steadily with an increase in the hydrocarbon chain length (Titov et al., 1971).

Chemical Properties Analysis

The chemical properties of TBAB, such as its reactivity with CO2 and its ability to capture and reduce CO2 to formate under ambient conditions, have been explored. These properties are significantly influenced by the alkyl chain length, affecting the kinetics and thermodynamics of the reactions. TBAB shows promise in CO2 capture and reduction, highlighting its potential in environmental and green chemistry applications (Lombardo et al., 2021).

Scientific Research Applications

  • Tetrabutylammonium borohydride has been synthesized and used in the formation of complex hydrides, demonstrating increased solubility in nonpolar solvents and a decrease in melting points with the lengthening of hydrocarbon chains (Titov et al., 1971).

  • In the field of material science, it has been used as a stabilizing agent in the synthesis of platinum nanoparticles, controlling their size during the reduction process without interfering with the deposition phenomenon (Singh & Datta, 2010).

  • Electron paramagnetic resonance (EPR) spectroscopy studies have shown that tetrabutylammonium borohydride reacts with nitrogen-containing heteroaromatic bases to form radical anions, revealing insights into electron-transfer processes (Lucarini & Pedulli, 1995).

  • In organic chemistry, it has been used in radical/ionic hydroxymethylation reactions of alkyl iodides, suggesting mechanisms involving hybrid radical/ionic processes (Kobayashi et al., 2010).

  • Its use in the selective reduction of aldehydes and ketones has been explored, highlighting its advantages as a synthetic reagent (Raber et al., 1982).

  • Tetrabutylammonium borohydride has also been studied in the spontaneous and photoinduced formation of radical anions in reactions with quinones, ketones, cyano derivatives, and nitrogen-containing heteroaromatic bases (Lucarini et al., 1993).

  • Its derivatives have been used for the selective reduction of citral oxide and saturated acetals (Kryshtal et al., 1981).

  • Kinetic and mechanistic studies in phase transfer catalysis have been conducted, particularly in the reduction of citronellal to citronellol, with tetrabutylammonium bromide as a catalyst (Yadav & Lande, 2006).

properties

InChI

InChI=1S/C16H36N.B/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIQRFZMJGZMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-].CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955336
Record name N,N,N-Tributylbutan-1-aminium tetrahydroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium borohydride

CAS RN

33725-74-5
Record name 1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N-Tributylbutan-1-aminium tetrahydroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium tetrahydroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
994
Citations
DJ Raber, WC Guida - Journal of Organic Chemistry, 1976 - ACS Publications
… In conclusion, tetrabutylammonium borohydride is a mild and selective reagent for the reduction of organic compounds. It provides a useful complement to the varietyof …
Number of citations: 104 pubs.acs.org
J Hori, K Murata, T Sugai, H Shinohara… - Advanced Synthesis …, 2009 - Wiley Online Library
… The palladium nanoparticles‐tetrabutylammonium borohydride system shows excellent catalytic activity and selectivity in the semihydrogenation of alkynes to the [(Z)‐]alkenes. The …
Number of citations: 67 onlinelibrary.wiley.com
M Lucarini, GF Pedulli - Journal of organometallic chemistry, 1995 - Elsevier
The reactions between tetrabutylammonium borohydride and a series of nitrogen-containing heteroaromatics bases have been investigated by electron paramagnetic resonance (EPR) …
Number of citations: 18 www.sciencedirect.com
S Kobayashi, T Kawamoto, S Uehara… - Organic …, 2010 - ACS Publications
Tin-free radical/ionic hydroxymethylation of secondary and tertiary alkyl iodides proceeded efficiently in the presence of tetrabutylammonium borohydride as the hydrogen source under …
Number of citations: 65 pubs.acs.org
S Narasimhan, S Swarnalakshmi, R Balakumar - 1998 - nopr.niscpr.res.in
… Herein we report hydroboration observed with tetrabutylammonium borohydride which is a … However, we found that tetrabutylammonium borohydride was found to liberate diborane in …
Number of citations: 6 nopr.niscpr.res.in
T Jaroń, W Wegner, MK Cyrański, W Grochala - Journal of Solid State …, 2012 - Elsevier
… yttrium borohydride (TBAYB), has been prepared for the first time and structurally characterized together with its organic precursor, tetrabutylammonium borohydride (TBAB). Both …
Number of citations: 22 www.sciencedirect.com
P Baeckström, S Okecha, N De Silva… - Acta Chem …, 1982 - researchgate.net
with Tetrabutylammonium Borohydride. Synthesis of Perillenal … Photooxidation with Simultaneous Reduction of Hydroperoxides with Tetrabutylammonium Borohydride. Synthesis of …
Number of citations: 27 www.researchgate.net
LV Titov, LA Gavrilova, ER Eremin… - Bulletin of the Academy …, 1971 - Springer
Conclusions 1. Tetrabutylammonium borohydride was obtained by the exchange reaction of tetrabutylammonium bromide with excess sodium borohydride in ether isopropyl alcohol or …
Number of citations: 8 link.springer.com
T Wakamatsu, H Inaki, A Ogawa, M Watanabe… - …, 1980 - chemistry.mdma.ch
The reduction of nitriles and amides to the corresponding amines with tetra-n-butylammonium borohydride in dichloromethane has been reported, in which the other functional groups …
Number of citations: 25 chemistry.mdma.ch
M Periasamy, GP Muthukumaragopal… - Tetrahedron …, 2007 - Elsevier
… the reduction of carbonyl compounds by tetrabutylammonium borohydride (Bu 4 NBH 4 ) in … We have observed that the addition of benzyl chloride to tetrabutylammonium borohydride …
Number of citations: 15 www.sciencedirect.com

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